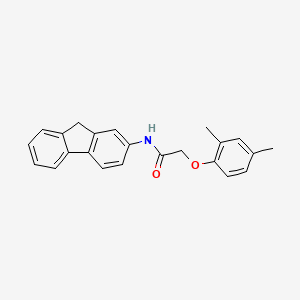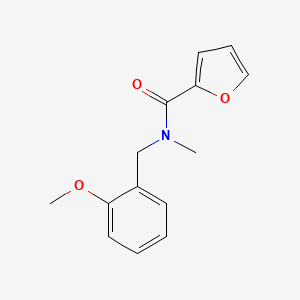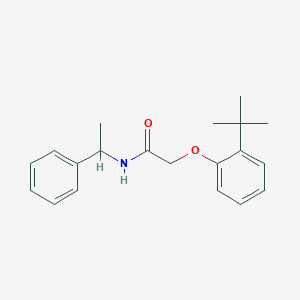
2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPA is a fluorescent dye that has been used as a staining agent in various biological and medical experiments.
科学研究应用
2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been used in a variety of scientific research applications. It is commonly used as a fluorescent dye to label and visualize cells and tissues. 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been used to study the localization and movement of proteins, as well as the morphology of cells. It has also been used in medical research to study the behavior of cancer cells and to identify potential drug targets.
作用机制
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide is based on its ability to bind to specific molecules and emit fluorescence when excited by light. 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has a high affinity for certain proteins and nucleic acids, allowing it to be used as a staining agent in biological experiments. The fluorescence emitted by 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide can be detected using a variety of imaging techniques, allowing researchers to study the behavior of cells and tissues in real-time.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or cause toxicity at the concentrations typically used in experiments. However, it is important to note that the effects of 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide may vary depending on the experimental conditions and the specific cell or tissue type being studied.
实验室实验的优点和局限性
One of the main advantages of using 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide in lab experiments is its high specificity for certain molecules. This allows researchers to selectively label and study specific proteins and nucleic acids. 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide is also relatively easy to use and has a low cost compared to other fluorescent dyes. However, 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has some limitations. It is not suitable for all types of experiments and may not work well in certain cell or tissue types. Additionally, 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide may interfere with the function of some proteins, which can affect the results of experiments.
未来方向
There are several future directions for research involving 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide. One area of interest is the development of new imaging techniques that can be used in conjunction with 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide to study cellular processes in real-time. Another area of research is the development of new fluorescent dyes that can be used in combination with 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide to increase the specificity and sensitivity of experiments. Additionally, researchers are exploring the use of 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide in drug discovery and development, as it has the potential to identify new drug targets and improve the efficacy of existing drugs.
Conclusion
In conclusion, 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide is a versatile and widely used fluorescent dye that has many applications in scientific research. Its high specificity and low cost make it a valuable tool for studying cellular processes and identifying potential drug targets. While there are some limitations to its use, ongoing research is exploring new ways to improve its effectiveness and expand its applications.
合成方法
The synthesis of 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide involves several steps. First, 2,4-dimethylphenol is reacted with acetic anhydride to form 2-(2,4-dimethylphenoxy)acetophenone. Next, this compound is reacted with fluorene-9-carboxylic acid to form 2-(2,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide. The final product is obtained through a purification process involving recrystallization and column chromatography.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-15-7-10-22(16(2)11-15)26-14-23(25)24-19-8-9-21-18(13-19)12-17-5-3-4-6-20(17)21/h3-11,13H,12,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVDNKPZSNNHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-1-ethyl-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5138840.png)
![butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5138843.png)

![4,4'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5138852.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5138858.png)

![6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5138866.png)

![4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide](/img/structure/B5138875.png)
![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5138901.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)

